molecular formula C7H6ClNO2 B156370 4-Chlorobenzenehydroxamic acid CAS No. 1613-88-3

4-Chlorobenzenehydroxamic acid

Cat. No. B156370
CAS RN: 1613-88-3
M. Wt: 171.58 g/mol
InChI Key: DODOQPRLYSBBHR-UHFFFAOYSA-N
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Description

4-Chlorobenzenehydroxamic acid is not directly mentioned in the provided papers, but related compounds and their chemical properties, synthesis, and applications are discussed. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds, which are important in drug discovery and other chemical applications.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, 4-chlorobenzaldehyde is synthesized through the Sommelet reaction, which involves the reaction of 4-chlorobenzylic chloride with urotropine . These methods highlight the versatility of chlorinated benzene compounds as precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of related chlorobenzene compounds has been studied using various analytical techniques. For example, the crystal structure of 4-chlorobenzylammonium nitrate shows that the phenyl ring and the nitro group are coplanar, with the aminomethyl substituent lying out of the plane of the aromatic ring . The molecular geometry and intermolecular interactions significantly influence the crystal packing and properties of these compounds.

Chemical Reactions Analysis

Chlorobenzene derivatives participate in a range of chemical reactions. The presence of a chloro substituent on the benzene ring makes these compounds reactive towards nucleophilic substitution, which is a key step in the synthesis of various heterocyclic compounds . Additionally, the Knoevenagel condensation reaction is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde, demonstrating the reactivity of the aldehyde group in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzene derivatives are influenced by their molecular structure. For instance, the presence of an OH group in 4-chloro-2′-hydroxy-4′-alkoxyazobenzenes leads to a lowering of the crystallization temperature and an extension of the smectic A phase in liquid crystals . The study of IR spectra and DFT calculations provides insights into the orientation of molecules in different phases . These properties are crucial for the application of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

Environmental Contamination and Remediation

Research has identified chlorobenzenes as toxic, persistent environmental contaminants that accumulate in the food chain. The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, under anaerobic conditions involves reductive dechlorination to lower chlorinated benzenes, which can then be mineralized by aerobic bacteria. This process highlights the potential for bioremediation strategies in addressing chlorobenzene pollution (Adrian et al., 2000).

Industrial and Chemical Processes

Chlorobenzenes, including 4-chlorobenzene derivatives, have been extensively used in various industrial applications and as intermediates for chemical synthesis. They are involved in producing dyes, organic chemicals, and pesticides, indicating their significance in chemical manufacturing processes (Morita, 1977).

Analytical and Detection Methods

Studies have developed methodologies for detecting and analyzing chlorobenzene compounds in environmental samples, showcasing the importance of monitoring these pollutants. Techniques such as high-performance liquid chromatography have been described for determining chlorobenzene metabolites, highlighting the analytical applications of understanding chlorobenzene distribution and metabolism in biological and environmental systems (Ogata & Shimada, 1983; Ogata & Shimada, 1983).

Synthesis and Material Science

The synthesis of azobenzenes, including those derived from chlorobenzenes, has been highlighted for their applications in molecular materials. Azobenzenes function as molecular switches due to their efficient cis-trans isomerization under appropriate radiation, demonstrating the role of chlorobenzene derivatives in developing advanced materials and chemical sensors (Merino, 2011).

Future Directions

While specific future directions for 4-Chlorobenzenehydroxamic acid were not found, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development . The valorization of lignin, a large source of bio-aromatics, into high-value products is one of the foremost challenges in current biorefinery research .

properties

IUPAC Name

4-chloro-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOQPRLYSBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167111
Record name 4-Chlorobenzenehydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-hydroxybenzamide

CAS RN

1613-88-3
Record name p-Chlorobenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzenehydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzenehydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZENEHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGV74DKB7G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-chlorobenzonitrile (10.0 g, 73.0 mmol) in EtOH (250 mL) was added hydroxylamine hydrochloride (5.03 g, 73.0 mmol) and NaOH (2.90 g, 73.0 mmol). The resulting reaction mixture was refluxed for 15 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added EtOH and filtered. The filtrate was evaporated in vacuo and used as such for the next step (crude yield 12.0 g, 66%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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